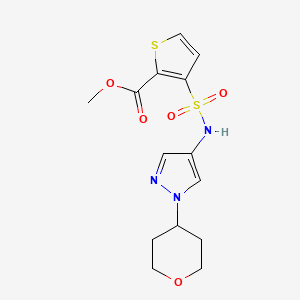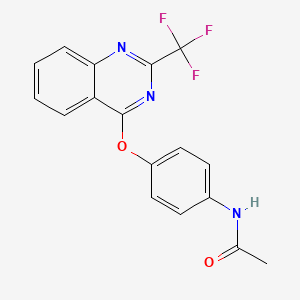
N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide, commonly known as TQ-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ-A belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
- Compounds such as N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide have been synthesized as novel peptidomimetic building blocks (Marinko et al., 2000).
Antitumor Activities
- Novel imidazole acyl urea derivatives, including intermediates derived from related quinazoline compounds, have shown antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).
Antimicrobial and Antibacterial Applications
- A series of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety exhibited significant antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Yang & Bao, 2017).
- Quinazoline derivatives have been tested for their antimycobacterial activity against M. tuberculosis and showed promising results (Patel et al., 2015).
Anticonvulsant Effects
- Synthesized quinazoline derivatives displayed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).
Anticancer Potential
- Certain quinazoline derivatives demonstrated remarkable anticancer activity, especially against renal cancer, colon cancer, and melanoma (Kovalenko et al., 2012).
Wirkmechanismus
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of a trifluoromethyl group and a quinazolinyl group suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the quinazolinyl group might influence its absorption and distribution .
Eigenschaften
IUPAC Name |
N-[4-[2-(trifluoromethyl)quinazolin-4-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10(24)21-11-6-8-12(9-7-11)25-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADHPLICRGBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
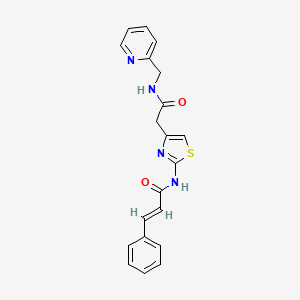
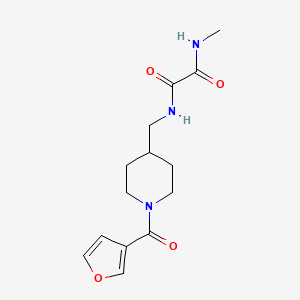
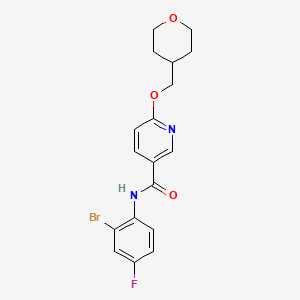
![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
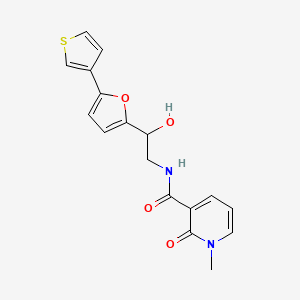
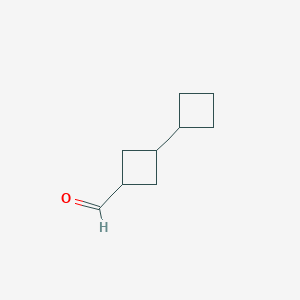
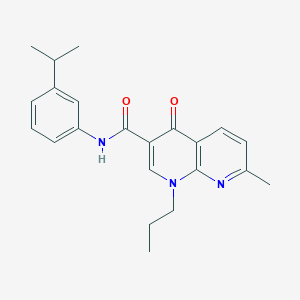
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
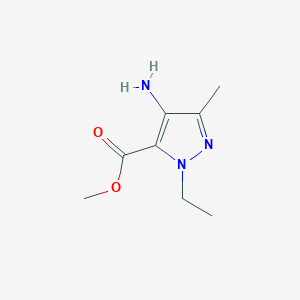
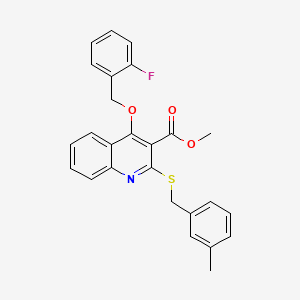
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)
